molecular formula C31H48BrN B1148638 N-Octadecyl-4-stilbazole Bromide CAS No. 126115-86-4

N-Octadecyl-4-stilbazole Bromide

Cat. No.: B1148638
CAS No.: 126115-86-4
M. Wt: 514.62
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-4-stilbazole Bromide typically involves the reaction of 4-stilbazole with octadecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography to achieve a high purity level.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Octadecyl-4-stilbazole Bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the formation of reduced derivatives of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium cyanide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include N-Octadecyl-4-stilbazole derivatives with different substituents replacing the bromide ion.

    Oxidation Reactions: Oxidized products such as N-Octadecyl-4-stilbazole oxides.

    Reduction Reactions: Reduced forms of N-Octadecyl-4-stilbazole.

Mechanism of Action

The mechanism of action of N-Octadecyl-4-stilbazole Bromide involves its interaction with molecular targets through its amphiphilic structure. The long hydrophobic octadecyl chain allows it to integrate into lipid bilayers, while the polar stilbazole headgroup can interact with various molecular targets. This dual nature enables it to form stable monolayers and bilayers, making it useful in applications such as biosensors and drug delivery systems .

Comparison with Similar Compounds

    N-Octadecyl-4-pyridinium Bromide: Similar in structure but lacks the stilbazole moiety, making it less effective in forming stable monolayers.

    N-Octadecyl-4-quinolinium Bromide: Contains a quinoline ring instead of a pyridine ring, leading to different electronic properties and reactivity.

    N-Octadecyl-4-bipyridinium Bromide: Features two pyridine rings, which can enhance its ability to form complex structures.

Uniqueness: N-Octadecyl-4-stilbazole Bromide is unique due to its stilbazole moiety, which provides distinct electronic properties and enhances its ability to form stable monolayers and bilayers. This makes it particularly valuable in applications requiring precise control over molecular assembly and surface properties .

Properties

IUPAC Name

1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIYCOMNTWABLV-XMXXDQCKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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